![molecular formula C10H12FNO2 B1397763 1-Tert-butyl-2-fluoro-4-nitrobenzene CAS No. 489-18-9](/img/structure/B1397763.png)
1-Tert-butyl-2-fluoro-4-nitrobenzene
Overview
Description
1-Tert-butyl-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C10H12FNO2 . It is a derivative of nitrobenzene, where a tert-butyl group is attached at the first position, a fluorine atom at the second position, and a nitro group at the fourth position .
Synthesis Analysis
The synthesis of nitrobenzenes, including 1-Tert-butyl-2-fluoro-4-nitrobenzene, often involves electrophilic aromatic nitration or nucleophilic aromatic substitution of nitro-substituted aryl halides . A study on oxidative nucleophilic alkoxylation of nitrobenzenes suggests that the formation of a deprotonated σH adduct occurs in the presence of oxygen . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Molecular Structure Analysis
The molecular structure of 1-Tert-butyl-2-fluoro-4-nitrobenzene consists of a benzene ring with a tert-butyl group, a fluorine atom, and a nitro group attached at the first, second, and fourth positions, respectively . The molecular weight of this compound is 197.21 .Chemical Reactions Analysis
Nitrobenzenes, including 1-Tert-butyl-2-fluoro-4-nitrobenzene, are known to undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen, where the anionic σH adduct is oxidized to radical intermediates, facilitating hydrogen atom transfer . This process has been used for amination, alkylation, or alkynylation of nitrobenzenes .Scientific Research Applications
Synthesis of Piperazine Derivatives
Compounds like 1-Tert-butyl-2-fluoro-4-nitrobenzene could be used as building blocks in the synthesis of piperazine derivatives, which have applications in creating a range of novel organic compounds such as amides, sulphonamides, and Schiff’s bases .
Preparation of Nitroxides
Similar to other tert-butyl nitroxides, it might be involved in the preparation of fluorinated phenyl tert-butyl nitroxides, which are functionalized perfluorinated compounds with potential applications in materials science .
Mechanism of Action
Target of Action
1-Tert-butyl-2-fluoro-4-nitrobenzene is an organic compound that primarily targets the benzylic position in chemical reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions .
Mode of Action
The compound interacts with its targets through a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogen is removed in these reactions, resulting in a smaller energy gain and thus requiring less energy than removing a ring hydrogen .
Biochemical Pathways
It’s known that the compound can participate in various organic synthesis reactions as a substrate and intermediate .
Result of Action
The molecular and cellular effects of 1-Tert-butyl-2-fluoro-4-nitrobenzene’s action would depend on the specific reactions it participates in. As an intermediate in organic synthesis, it can contribute to the formation of various other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl-2-fluoro-4-nitrobenzene. For instance, it is a combustible substance and should be kept away from fire sources and oxidizing agents . Additionally, it should be handled and stored properly to avoid environmental contamination .
properties
IUPAC Name |
1-tert-butyl-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVHMXGBLEHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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